molecular formula C15H22ClNO6 B5167146 N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid

N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid

Cat. No.: B5167146
M. Wt: 347.79 g/mol
InChI Key: KYAGDVKUKRDUFG-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid is a chemical compound with a complex structure. It is primarily used in research settings and has various applications in chemistry, biology, and industry. The compound’s molecular formula is C12H18ClNO2, and it is often used for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2-methoxyethanamine typically involves the reaction of 4-chloro-3,5-dimethylphenol with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2-methoxyethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2-methoxyethanamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline
  • 4-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide
  • 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Uniqueness

N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2-methoxyethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro-substituted phenoxy group with an ethylamine and methoxyethanamine moiety makes it particularly versatile in various research and industrial applications.

Properties

IUPAC Name

N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO2.C2H2O4/c1-10-8-12(9-11(2)13(10)14)17-7-5-15-4-6-16-3;3-1(4)2(5)6/h8-9,15H,4-7H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAGDVKUKRDUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCNCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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